An In-depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate hydrochloride for Researchers and Drug Development Professionals
Introduction
Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperidine core, substituted with a methyl group and a methyl carboxylate at the 4-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide offers an in-depth exploration of its chemical properties, a detailed synthesis protocol, characteristic analytical data, and its significant applications in the pharmaceutical industry, particularly in the development of central nervous system (CNS) agents and opioid analgesics.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of Methyl 4-methylpiperidine-4-carboxylate hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | |
| CAS Number | 949081-43-0 | |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly stated, but expected to be a high-melting solid | N/A |
| Boiling Point | Not applicable (decomposes) | N/A |
| Solubility | Soluble in water and methanol. Slightly soluble in dichloromethane. | |
| Storage | Room temperature, in a dry and well-ventilated place, under an inert atmosphere. |
Synthesis and Mechanism
The synthesis of Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route starts from 1-methylpiperidine-4-carboxylic acid hydrochloride.
Experimental Protocol: Esterification of 1-Methylpiperidine-4-carboxylic acid hydrochloride
This procedure details the conversion of the carboxylic acid to its corresponding methyl ester.
Materials:
-
1-Methylpiperidine-4-carboxylic acid hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrochloric acid (gas or concentrated solution)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution or add a catalytic amount of concentrated sulfuric acid. The use of thionyl chloride is often preferred as it reacts with any residual water and the byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (typically 60-65 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and cool in an ice bath. Carefully add a saturated solution of sodium carbonate or another suitable base until the pH is basic (pH 8-9). Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x 5 volumes).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-methylpiperidine-4-carboxylate as a free base.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford Methyl 4-methylpiperidine-4-carboxylate hydrochloride as a white to off-white solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol and the addition of thionyl chloride are crucial to drive the Fischer esterification equilibrium towards the product by removing water.
-
Acid Catalyst: The reaction is acid-catalyzed. Thionyl chloride serves as both a dehydrating agent and a source of HCl in situ.
-
Basification: Neutralization with a base is necessary to deprotonate the piperidine nitrogen and the carboxylic acid, allowing for the extraction of the free base ester into an organic solvent.
-
Salt Formation: The final product is often isolated as the hydrochloride salt to improve its stability and handling properties as a solid.
Spectroscopic Characterization
The structural confirmation of Methyl 4-methylpiperidine-4-carboxylate hydrochloride is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, methyl piperidine-4-carboxylate hydrochloride, the following characteristic chemical shifts (δ) are observed in CD₃OD: a singlet for the methyl ester protons (~3.73 ppm), multiplets for the piperidine ring protons (ranging from ~1.89 to ~3.44 ppm), and a peak for the N-H proton (which may be broad and its position can vary).[1]
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Expected signals would include a peak for the carbonyl carbon of the ester (~175 ppm), the methoxy carbon (~52 ppm), the quaternary carbon at the 4-position, and several peaks for the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. Key characteristic absorption bands would include:
-
A strong C=O stretching vibration for the ester group around 1730-1750 cm⁻¹.
-
C-O stretching vibrations for the ester group in the region of 1000-1300 cm⁻¹.
-
N-H stretching vibrations for the protonated amine in the range of 2400-2800 cm⁻¹ (broad).
-
C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the free base, the molecular ion peak (M⁺) would be observed. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would typically show a peak corresponding to the protonated molecule [M+H]⁺, where M is the mass of the free base. Common fragmentation patterns for piperidine derivatives involve the loss of substituents and cleavage of the piperidine ring.[2]
Applications in Drug Development
Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a valuable building block in the synthesis of various pharmaceutical agents, primarily due to the prevalence of the piperidine scaffold in centrally active drugs.
Precursor for Opioid Analgesics
The 4-substituted piperidine moiety is a core structural feature of many potent opioid analgesics, such as fentanyl and its analogs.[3][4] The introduction of the methyl group at the 4-position can influence the pharmacological properties of the final compound, including its potency, selectivity for opioid receptor subtypes (mu, delta, kappa), and its pharmacokinetic profile.[5] While direct synthesis of fentanyl from this specific precursor is not the primary route, it serves as a crucial starting material for novel analogs with potentially improved therapeutic windows.
Synthesis of Central Nervous System (CNS) Agents
The piperidine ring is a common motif in drugs targeting the CNS. Methyl 4-methylpiperidine-4-carboxylate hydrochloride can be utilized in the synthesis of compounds with potential applications in treating a range of neurological and psychiatric disorders. The ester functionality can be readily converted to other functional groups, such as amides or alcohols, allowing for the introduction of diverse pharmacophores.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-methylpiperidine-4-carboxylate hydrochloride.
Hazard Identification:
-
Irritant: Causes skin and serious eye irritation.[6]
-
Respiratory Irritant: May cause respiratory irritation.[6]
-
Harmful: May be harmful if swallowed.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid inhalation of dust.[6]
-
Avoid contact with skin and eyes.[6]
-
In case of contact, immediately flush the affected area with plenty of water.[7]
-
Store in a tightly sealed container in a dry and cool place.[7]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a fundamentally important building block for the synthesis of complex and biologically active molecules. Its well-defined structure and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its successful application in the discovery of new therapeutics.
References
-
ChemBK. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE. [Link]
-
PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Manallack, D. T., et al. (2013). The significance of piperidines in drug design.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3019446, Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. [Link]
- Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153.
- Colvin, L. A., & Fallon, M. T. (2010). Opioid-induced constipation: a major gut-related effect of opioid analgesics. Supportive Care in Cancer, 18(2), 191-199.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institutes of Health. Opioid Analgesics. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
- Palmer, P. P., & Miller, R. J. (2013). Current and emerging therapies for the treatment of neuropathic pain. Trends in pharmacological sciences, 34(11), 639–649.
- van der Schier, R., et al. (2014). The 4-anilidopiperidine scaffold in medicinal chemistry. Future medicinal chemistry, 6(11), 1259–1293.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 7. fishersci.co.uk [fishersci.co.uk]

